N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide is a synthetic organic compound that features a pyrrolidine ring attached to a phenyl group and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides or phenylboronic acids in the presence of catalysts.
Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of cyclobutanecarboxylic acid or its derivatives with the pyrrolidine intermediate, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide is unique due to its combination of a pyrrolidine ring, phenyl group, and cyclobutanecarboxamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(13-6-4-7-13)17-12-15-10-5-11-18(15)14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKPERWCTFPXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.